Carbonate radical

Advanced Oxidation Processes Environmental Chemistry Reaction Kinetics

The carbonate radical (CO3•–) is a highly reactive, oxygen-centered inorganic radical that functions as a selective one-electron oxidant in environmental and engineered aqueous systems. It is prevalent in sunlit surface waters and advanced oxidation processes (AOPs), primarily generated through the scavenging of hydroxyl radicals (HO•) by ubiquitous carbonate/bicarbonate ions (HCO3–/CO32–), or via the reaction of these ions with excited triplet states of dissolved organic matter (3DOM*).

Molecular Formula CO3-
Molecular Weight 60.009 g/mol
Cat. No. B1239034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbonate radical
Molecular FormulaCO3-
Molecular Weight60.009 g/mol
Structural Identifiers
SMILESC(=O)([O-])[O]
InChIInChI=1S/CHO3/c2-1(3)4/h(H,2,3)/p-1
InChIKeyZHUXMBYIONRQQX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbonate Radical (CO3•–) for Advanced Oxidation Processes and Environmental Chemistry Research Procurement


The carbonate radical (CO3•–) is a highly reactive, oxygen-centered inorganic radical that functions as a selective one-electron oxidant in environmental and engineered aqueous systems [1]. It is prevalent in sunlit surface waters and advanced oxidation processes (AOPs), primarily generated through the scavenging of hydroxyl radicals (HO•) by ubiquitous carbonate/bicarbonate ions (HCO3–/CO32–), or via the reaction of these ions with excited triplet states of dissolved organic matter (3DOM*) [2]. This radical is a powerful oxidant with a redox potential of 1.59–1.78 V vs. SHE [3], and its reactivity is characterized by a strong electrophilic nature that confers high selectivity towards electron-rich compounds, such as anilines and thioethers [4]. Unlike non-selective oxidants, CO3•– reaction rate constants with organic molecules span an exceptionally wide range, from 10² to 10⁹ M⁻¹ s⁻¹, making its behavior in complex matrices highly substrate-dependent [5].

Why Carbonate Radical Selectivity Prevents Substitution with Other Reactive Oxygen Species (ROS) in Environmental Remediation


Substituting carbonate radical (CO3•–) with other common reactive oxygen species like hydroxyl radical (HO•) or sulfate radical (SO4•–) is scientifically invalid due to fundamental differences in oxidation potential and target selectivity. HO•, with its high redox potential (~2.80 V), is a powerful but non-selective oxidant that reacts near the diffusion-controlled limit with most organics, leading to indiscriminate scavenging by the water matrix and poor efficiency in complex media [1]. In contrast, the milder redox potential of CO3•– (1.59–1.78 V) restricts its reactivity to electron-rich moieties such as anilines and thioethers, resulting in rate constants that can be 1,000 times lower than those of HO• for some substrates [2]. This kinetic selectivity is a non-negotiable performance parameter. Similarly, while sulfate radicals (SO4•–) also operate via electron transfer, their redox potential (2.5–3.1 V) and reaction pathways differ significantly from CO3•–, leading to different degradation intermediates and byproducts [3]. Therefore, procurement decisions based solely on general oxidative capacity will result in inaccurate kinetic modeling, unpredictable degradation outcomes, and failed process optimization in AOP design.

Quantitative Differentiation of Carbonate Radical (CO3•–) Against Closest Analogs: A Procurement Evidence Guide


Redox Potential Defines CO3•– as a Selective vs. Non-Selective Oxidant

The carbonate radical (CO3•–) exhibits a redox potential of 1.59–1.78 V vs. SHE, which is substantially lower than the hydroxyl radical (HO•) at 2.80 V vs. SHE [1]. This lower potential is not a disadvantage but the key mechanistic driver for its observed selectivity, as it prevents reaction with many common water constituents that act as HO• scavengers. For instance, HO• reacts with carbonate/bicarbonate ions (k ≈ 8.5 × 10⁶ M⁻¹ s⁻¹ for HCO₃⁻ and 3.2 × 10⁸ M⁻¹ s⁻¹ for CO₃²⁻) to form CO3•–, a pathway that effectively quenches the non-selective HO• while generating a more selective secondary oxidant [2].

Advanced Oxidation Processes Environmental Chemistry Reaction Kinetics

Bimolecular Rate Constant (k) Range Demonstrates 10⁷-Fold Selectivity Window

Unlike hydroxyl radicals (HO•), which react with most organic compounds at near diffusion-controlled rates (k ~ 10⁹–10¹⁰ M⁻¹ s⁻¹), carbonate radicals (CO3•–) exhibit a remarkably wide range of second-order rate constants spanning seven orders of magnitude, from 10² to 10⁹ M⁻¹ s⁻¹, depending on the presence of specific electron-rich functional groups [1]. This wide kinetic window is the hallmark of CO3•–'s selectivity. For example, while HO• exhibits little discrimination, CO3•– reacts rapidly with anilines (k = 5 × 10⁸ to 2 × 10⁹ M⁻¹ s⁻¹) and thioether-containing compounds, but shows orders of magnitude lower reactivity with compounds lacking these activating groups [2].

Environmental Photochemistry AOP Kinetics Contaminant Fate Modeling

Relative Reactivity of CO3•– is 1000x Lower than HO• for Common Pesticides

In a direct kinetic study, the reactivity of carbonate radical with phenylurea pesticides was quantified and directly compared to that of the hydroxyl radical. The study demonstrated that the reaction rate constants of CO3•– with these target molecules are a factor of 1000 lower than the corresponding rate constants for hydroxyl radical (HO•) [1]. Specifically, measured rate constants for CO3•– reactions with several phenylurea herbicides were in the range of 0.35–3.5 × 10⁷ M⁻¹ s⁻¹, whereas the same compounds react with HO• at near diffusion-controlled rates, typically around 10¹⁰ M⁻¹ s⁻¹ [1].

Pesticide Degradation Advanced Oxidation Reaction Rate Comparison

CO3•– Generates Fewer and More Specific Transformation Products than HO•

A head-to-head comparison of degradation pathways for phenylurea pesticides revealed that oxidation by CO3•– yields fewer and different transformation products compared to oxidation by HO•. While both radicals can produce some common hydroxylated products, CO3•–-mediated oxidation is more specific, producing a narrower suite of compounds [1]. This is attributed to CO3•–'s preference for electron transfer with specific electron-rich moieties, as opposed to the indiscriminate addition and hydrogen-abstraction pathways of HO•. For instance, CO3•– oxidation of fenuron led to the formation of a quinone imine derivative, a pathway not observed with HO• [1].

Transformation Products Degradation Pathway Reaction Selectivity

Quantified Impact of CO3•– on Electrical Energy per Order (EE/O) in UV-Based AOPs

The presence of carbonate species, and the subsequent generation of CO3•–, has a quantifiable and significant impact on the energy efficiency of UV-based advanced oxidation processes. A kinetic modeling study of carbamazepine (CBZ) degradation showed that the presence of bicarbonate (HCO3⁻), a precursor to CO3•–, increases the electrical energy per order (EE/O) in both UV/H₂O₂ and UV/chlorine processes . This is because CO3•–, being a less reactive radical, contributes less to the overall degradation rate of certain pollutants compared to the primary radicals it replaces. For instance, the second-order rate constant of CO3•– with CBZ was determined to be 4.5 × 10⁶ M⁻¹ s⁻¹, which is over two orders of magnitude lower than that of HO• (1.3 × 10⁹ M⁻¹ s⁻¹) and Cl• (1.9 × 10⁹ M⁻¹ s⁻¹) .

AOP Energy Efficiency UV/H2O2 Process Process Optimization

Validated Application Scenarios for Carbonate Radical (CO3•–) in Water Treatment and Environmental Modeling


Selective Degradation of Electron-Rich Micropollutants (Anilines, Sulfonamides) in High-Carbonate Matrices

This scenario is validated by the direct quantitative evidence of CO3•–'s high selectivity and kinetic preference for electron-rich moieties (e.g., k = 5 × 10⁸ to 2 × 10⁹ M⁻¹ s⁻¹ for anilines) [1]. In wastewater or groundwater with naturally high carbonate/bicarbonate alkalinity, attempting to use a non-selective hydroxyl radical-based AOP is inefficient due to rapid HO• scavenging by the matrix. This scavenging generates CO3•– in situ, which can then serve as the primary oxidant for contaminants like aniline-based pharmaceuticals or sulfonamide antibiotics [2]. A system designed to harness CO3•– directly, or that leverages the in-situ conversion, will achieve greater removal efficiency for this specific class of pollutants with lower energy input than a system where HO• is the intended but short-lived primary oxidant.

Kinetic Modeling of Sunlit Surface Water Photochemistry and Contaminant Fate

Accurate environmental fate and transport models for pollutants in natural waters require precise kinetic data for all relevant reactive intermediates. The wide and well-defined range of CO3•– reaction rate constants (10² to 10⁹ M⁻¹ s⁻¹) [3] and its quantified lower reactivity compared to HO• (by a factor of 1000) [4] are essential inputs for these models. This data allows researchers to predict the persistence of specific contaminants, such as phenylurea herbicides, in sunlit waters. Without accounting for the selective action of CO3•–, models would significantly overestimate the degradation rates of electron-poor compounds and underestimate the degradation of electron-rich ones, leading to flawed environmental risk assessments. This scenario is supported by research demonstrating that CO3•– is a major reactive species in sunlit natural waters and is critical for modeling the photobleaching of dissolved organic matter (DOM) [5].

Cost-Benefit Analysis for Carbonate Removal Pre-Treatment in UV/H2O2 AOPs

For industrial water treatment facilities using UV/H₂O₂ AOPs, the quantifiable impact of carbonate/CO3•– on energy consumption is a critical operational metric. Research shows that the presence of HCO3⁻ and subsequent generation of CO3•– increases the electrical energy per order (EE/O) for degrading a target compound like carbamazepine . This evidence directly informs a cost-benefit analysis: is the capital and operational expense of installing a pre-treatment step (e.g., acidification and aeration for decarbonation) justified by the reduced EE/O? The decision hinges on the difference in rate constants—for CBZ, CO3•–'s k of 4.5 × 10⁶ M⁻¹ s⁻¹ is ~289 times lower than that of HO• . This scenario provides the quantitative justification for process engineers to select either a pre-treatment step to remove carbonates or an alternative AOP technology (e.g., UV/chlorine) that is less sensitive to the presence of CO3•–.

Investigation of Degradation Byproduct Formation and Toxicity Pathways

When the primary concern is the formation of potentially toxic degradation byproducts, the selectivity of CO3•– provides a distinct advantage over non-selective oxidants like HO•. Evidence shows that CO3•– oxidation of phenylurea pesticides yields fewer and more specific transformation products, such as quinone imine derivatives, compared to the complex mixture resulting from HO• oxidation [4]. This scenario is ideal for researchers in environmental toxicology and treatment byproduct analysis. By using a CO3•–-generating system, the degradation pathway is simplified, making it easier to identify, quantify, and assess the toxicity of the resulting transformation products. This predictability is invaluable for regulatory approval and for designing treatment trains that ensure final water quality safety, providing a strong scientific basis for selecting CO3•–-mediated processes when byproduct control is paramount.

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